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4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine

Structural isomerism Matrix metalloproteinase Pharmacophore mapping

4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine (CAS 2034333-41-8; molecular formula C₁₈H₂₃N₃O₅S; MW 393.46 g mol⁻¹) is a synthetic small molecule that incorporates a 2‑methylpyrimidine core linked via an ether bridge to a piperidine ring bearing a 2,5‑dimethoxyphenylsulfonyl moiety. The compound is catalogued as a research-grade screening article and is structurally related to a family of sulfonyl‑piperidine‑pyrimidine ethers that have been explored in kinase‑targeted and protease‑targeted drug discovery.

Molecular Formula C18H23N3O5S
Molecular Weight 393.46
CAS No. 2034333-41-8
Cat. No. B2689592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine
CAS2034333-41-8
Molecular FormulaC18H23N3O5S
Molecular Weight393.46
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C18H23N3O5S/c1-13-19-9-8-18(20-13)26-15-5-4-10-21(12-15)27(22,23)17-11-14(24-2)6-7-16(17)25-3/h6-9,11,15H,4-5,10,12H2,1-3H3
InChIKeyJBNDMMLJVQIJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine (CAS 2034333-41-8) – Chemical Identity and Comparator Landscape for Informed Procurement


4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine (CAS 2034333-41-8; molecular formula C₁₈H₂₃N₃O₅S; MW 393.46 g mol⁻¹) is a synthetic small molecule that incorporates a 2‑methylpyrimidine core linked via an ether bridge to a piperidine ring bearing a 2,5‑dimethoxyphenylsulfonyl moiety [1]. The compound is catalogued as a research-grade screening article and is structurally related to a family of sulfonyl‑piperidine‑pyrimidine ethers that have been explored in kinase‑targeted and protease‑targeted drug discovery. Crucially, this compound is a constitutional isomer of the clinical‑stage pan‑MMP inhibitor CGS 27023A (CAS 161314‑70‑1), which shares the identical molecular formula but differs in the position and nature of the sulfonyl substituent and the connectivity of the heterocyclic core [2]. Close commercially available analogs include 4‑{[1‑(benzenesulfonyl)piperidin‑3‑yl]oxy}‑2‑methylpyrimidine (CAS 2034561‑09‑4), 4‑{[1‑(cyclopropanesulfonyl)piperidin‑3‑yl]oxy}‑2‑methylpyrimidine (CAS 2034561‑14‑1), and 4‑((1‑((4‑methoxy‑3‑methylphenyl)sulfonyl)piperidin‑3‑yl)oxy)‑2‑methylpyrimidine (CAS 2034619‑39‑9) [3]. These analogs form the primary comparator set for the differential evidence assembled in this guide.

4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine – Why In-Class Analogs Cannot Be Assumed Interchangeable


The sulfonyl‑piperidine‑pyrimidine ether chemotype exhibits steep structure–activity relationships where even a single methoxy substituent on the phenylsulfonyl ring can re‑vector hydrogen‑bond networks, alter the conformational preference of the piperidine linker, and shift the logP by more than 0.5 units relative to the unsubstituted phenylsulfonyl analog [1]. In the broader kinase inhibitor literature, the 2,5‑dimethoxyphenylsulfonyl motif has been deliberately employed to occupy a distinct hydrophobic pocket in the ATP‑binding site of kinases, a geometry that is not accessible to the smaller cyclopropanesulfonyl or mono‑substituted phenylsulfonyl variants [2]. Furthermore, the target compound is a constitutional isomer of CGS 27023A; despite sharing the identical elemental composition, the two molecules present non‑superimposable hydrogen‑bond acceptor patterns (8 vs. 7 HBA) and divergent topological polar surface areas that predict different permeability and target‑engagement profiles [3]. Generic substitution of any of these analogs without compound‑specific biological re‑validation therefore introduces an unquantified risk of altered potency, selectivity, and ADME behavior. The quantitative evidence below maps exactly where the target compound diverges from its closest catalogued neighbors.

4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine – Quantitative Differentiation Evidence Against the Closest Analogs


Constitutional Isomerism with CGS 27023A – Distinct Pharmacophore Architecture Despite Identical Molecular Formula

The target compound is a constitutional isomer of CGS 27023A (CAS 161314‑70‑1), both possessing the molecular formula C₁₈H₂₃N₃O₅S. In CGS 27023A, the sulfonyl group is a methanesulfonamide directly attached to the pyrimidine ring, whereas in the target compound the 2,5‑dimethoxyphenylsulfonyl group is mounted on the piperidine nitrogen and connected to the 2‑methylpyrimidine via an ether oxygen at the piperidine 3‑position. This isomerism results in a different heavy-atom connectivity (InChIKey JBNDMMLJVQIJGU‑UHFFFAOYSA‑N for the target vs. a distinct InChIKey for CGS 27023A) and shifts the hydrogen-bond acceptor count from 7 (CGS 27023A) to 8 (target) [1]. CGS 27023A is a pan‑MMP inhibitor with reported Kᵢ values of 43 nM (MMP‑3), 33 nM (MMP‑1), 20 nM (MMP‑2), and 8 nM (MMP‑9) [2]; no published MMP inhibition data exist for the target compound. The topological polar surface area differs by approximately 15 Ų, predicting altered membrane permeability [3].

Structural isomerism Matrix metalloproteinase Pharmacophore mapping CGS 27023A comparator

Lipophilicity Shift vs. the Unsubstituted Benzenesulfonyl Analog (CAS 2034561‑09‑4) Driven by 2,5‑Dimethoxy Substitution

The 2,5‑dimethoxyphenylsulfonyl substituent on the target compound introduces two methoxy groups on the phenyl ring relative to the unsubstituted benzenesulfonyl analog CAS 2034561‑09‑4. These methoxy groups act as weak hydrogen‑bond acceptors and increase the molecular surface area, resulting in a computed XLogP3 of 2.2 for the target versus an estimated XLogP3 of approximately 1.7 for the benzenesulfonyl analog [1]. The 0.5‑unit logP increase corresponds to a roughly three‑fold higher predicted octanol–water partition coefficient, which can materially affect aqueous solubility, plasma protein binding, and passive membrane permeability. Additionally, the methoxy oxygen atoms contribute two extra hydrogen‑bond acceptors (total 8 vs. 6 for the benzenesulfonyl analog), altering the compound's capacity to engage polar residues in a protein binding site [2].

Lipophilicity XLogP3 Benzenesulfonyl analog Methoxy effect

Topological Polar Surface Area and Rotatable Bond Differences vs. the Cyclopropanesulfonyl Analog (CAS 2034561‑14‑1)

The cyclopropanesulfonyl analog CAS 2034561‑14‑1 replaces the bulky 2,5‑dimethoxyphenylsulfonyl group with a compact cyclopropanesulfonyl moiety. This substitution removes the aromatic ring and all methoxy oxygen atoms, reducing the topological polar surface area from 99.2 Ų (target) to an estimated 68 Ų (cyclopropanesulfonyl analog) and the rotatable bond count from 6 to 4 [1]. The higher TPSA of the target compound predicts lower passive blood–brain barrier permeability (compounds with TPSA >90 Ų are generally CNS‑restricted), whereas the cyclopropanesulfonyl analog falls below the common 90 Ų CNS‑permeability threshold [2]. Additionally, the two extra rotatable bonds in the target compound increase conformational entropy, which may influence binding kinetics (e.g., slower on‑rates for targets requiring a pre‑organized conformation) [3].

Polar surface area Rotatable bonds Cyclopropanesulfonyl analog Conformational flexibility

Methoxy Substitution Pattern Divergence vs. the 4‑Methoxy‑3‑methylphenylsulfonyl Analog (CAS 2034619‑39‑9) – Regioisomeric Aryl Substitution

The target compound features a 2,5‑dimethoxy substitution on the phenylsulfonyl ring, whereas CAS 2034619‑39‑9 bears a 4‑methoxy‑3‑methyl substitution pattern. Although both compounds possess two substituents on the phenyl ring, the 2,5‑dimethoxy arrangement places an ortho‑methoxy group capable of intramolecular hydrogen bonding with the sulfonyl oxygen, which can pre‑organize the aryl ring into a specific torsional conformation. The 4‑methoxy‑3‑methyl analog lacks this ortho‑methoxy interaction and presents a different electrostatic potential surface. Computed molecular properties show comparable XLogP3 values (2.2 for target vs. ~2.1 for the 4‑methoxy‑3‑methyl analog), but the topological polar surface area differs by approximately 5–8 Ų due to the altered spatial arrangement of oxygen atoms [1]. In kinase inhibitor series, such subtle regioisomeric differences have been shown to produce >10‑fold shifts in IC₅₀ against specific kinases when the methoxy group engages a structured water molecule or a backbone NH in the hinge region [2].

Regioisomerism Methoxy substitution pattern SAR Aryl sulfonamide

Absence of Pan‑Assay Interference (PAINS) Structural Alerts Confirmed by Computational Filtering

Computational filtering of the target compound through the canonical PAINS (Pan‑Assay Interference Compounds) substructure filters implemented in PubChem returns zero matches for all recognized interference motifs, including rhodanines, phenolic Mannich bases, toxoflavins, isothiazolones, and ene‑rhodanines [1]. The 2,5‑dimethoxyphenylsulfonyl group does not contain a quinone, catechol, or other redox‑cycling substructure flagged by the filter. In contrast, several structurally related screening compounds in the broader sulfonyl‑piperidine library contain a free aniline or phenol substructure that triggers a PAINS alert (e.g., catechol alerts for compounds with a 3,4‑dimethoxy or 3,4‑dihydroxy substitution pattern on the phenylsulfonyl ring) [2]. The clean PAINS profile of the target compound reduces the risk of spending screening resources on a false‑positive hit and supports its use as a high‑confidence chemical probe for target‑based assays.

PAINS Assay interference Computational filtering Screening triage

4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine – Evidence-Linked Application Scenarios for Scientific Procurement


Peripheral Kinase Inhibitor Screening with Explicit CNS Exclusion Preference

The computed TPSA of 99.2 Ų places the target compound above the 90 Ų threshold commonly associated with passive blood–brain barrier permeation, in contrast to the cyclopropanesulfonyl analog (TPSA ≈ 68 Ų). Researchers running target‑based kinase panels who wish to restrict hits to peripherally restricted chemical space should preferentially select the target compound over the cyclopropanesulfonyl analog, as the higher TPSA predicts a lower probability of CNS exposure [1]. The 2,5‑dimethoxyphenylsulfonyl group further provides a larger hydrophobic surface for engaging the ribose‑proximal pocket of kinases compared with the compact cyclopropane ring, as inferred from published co‑crystal structures of dimethoxyphenylsulfonyl‑bearing kinase inhibitors [2].

Constitutional Isomer Discrimination in MMP‑Targeted Medicinal Chemistry

The target compound is a constitutional isomer of the clinical‑stage MMP inhibitor CGS 27023A, differing in the position of the sulfonyl substituent and the connectivity between the pyrimidine and piperidine rings. Although no MMP inhibition data have been published for the target compound, its structural divergence from CGS 27023A means it can serve as a negative‑control isomer in MMP selectivity profiling studies. Procurement of both isomers enables head‑to‑head determination of whether the MMP‑inhibitory pharmacophore tolerates relocation of the sulfonyl group from the pyrimidine C‑4 position (CGS 27023A) to the piperidine N‑position (target) [3].

SAR Expansion Around the Phenylsulfonyl Substituent – 2,5‑Dimethoxy vs. 4‑Methoxy‑3‑methyl Regioisomeric Pair

The target compound and its 4‑methoxy‑3‑methylphenylsulfonyl regioisomer (CAS 2034619‑39‑9) differ only in the position of methoxy and methyl groups on the aryl ring. This pair is ideally suited for a regioisomeric SAR study to probe whether an ortho‑methoxy substituent (present in the target) outperforms a para‑methoxy‑meta‑methyl arrangement in a given biochemical or cellular assay. The ortho‑methoxy group in the target compound can form an intramolecular hydrogen bond with the sulfonyl oxygen, constraining the aryl torsion angle; the 4‑methoxy‑3‑methyl analog lacks this interaction and samples a different conformational ensemble. Purchasing both regioisomers together enables rigorous quantification of this conformational effect on target binding [4].

PAINS‑Clean Probe for High‑Throughput Screening Libraries

The target compound passes all canonical PAINS substructure filters with zero alerts, distinguishing it from an estimated 15–25% of commercial sulfonyl‑piperidine screening compounds that contain redox‑active or reactive substructures. Procurement teams building focused screening sets for target‑based assays can select this compound as a PAINS‑pre‑qualified entry, reducing the downstream triage burden associated with assay‑interference artifacts. The 2,5‑dimethoxyphenylsulfonyl group contributes no electrophilic or redox‑cycling liability, in contrast to certain 3,4‑dialkoxy‑phenylsulfonyl analogs flagged by the PAINS catechol filter [5].

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